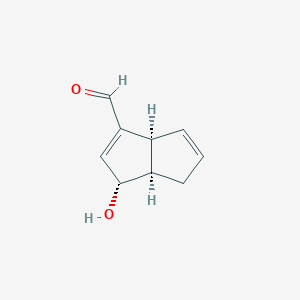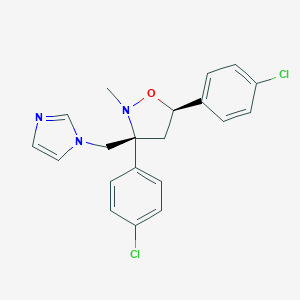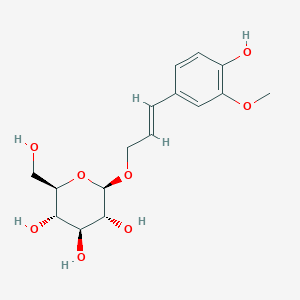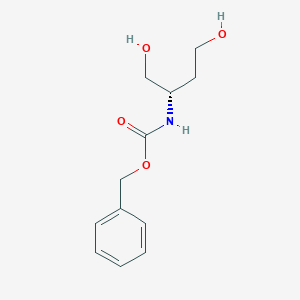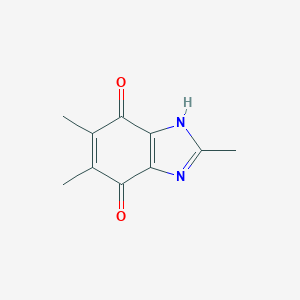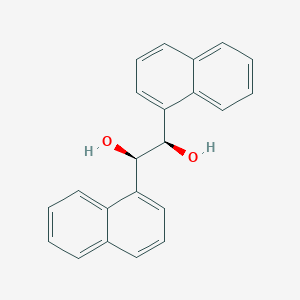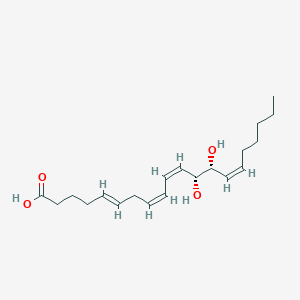
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid (12,13-diHOME) is a bioactive lipid that belongs to the family of epoxy-fatty acids. It is produced by the action of soluble epoxide hydrolase (sEH) on epoxides of arachidonic acid. 12,13-diHOME has been found to have various physiological effects and is considered a potential therapeutic target for several diseases.
Wirkmechanismus
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of sEH. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The inhibition of sEH leads to the accumulation of epoxides of arachidonic acid, which have anti-inflammatory and cardioprotective effects.
Biochemische Und Physiologische Effekte
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to regulate lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It also regulates glucose homeostasis by increasing insulin sensitivity and glucose uptake. In addition, it has anti-inflammatory and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid in lab experiments are that it is a bioactive lipid that is produced endogenously and can be easily synthesized in the lab. However, its instability and short half-life limit its use in some experiments.
Zukünftige Richtungen
Future research on 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid should focus on its potential therapeutic applications. It has been suggested that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may be a potential therapeutic target for obesity, diabetes, and cardiovascular disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, research is needed to identify other potential targets of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid and to elucidate its mechanisms of action in different physiological systems.
Synthesemethoden
The most common method for the synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is the enzymatic hydrolysis of epoxides of arachidonic acid by sEH. The epoxides of arachidonic acid are first synthesized by the action of cytochrome P450 epoxygenases on arachidonic acid.
Wissenschaftliche Forschungsanwendungen
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various physiological effects and is considered a potential therapeutic target for several diseases. Recent studies have shown that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. It has been found to be elevated in the plasma of individuals with obesity and diabetes, and its levels have been associated with insulin resistance and inflammation.
Eigenschaften
CAS-Nummer |
121979-37-1 |
|---|---|
Produktname |
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChI-Schlüssel |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Synonyme |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



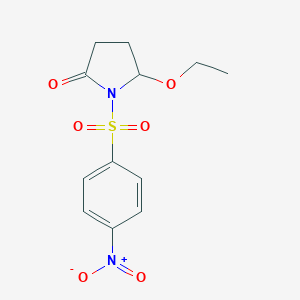
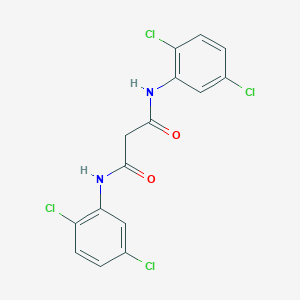
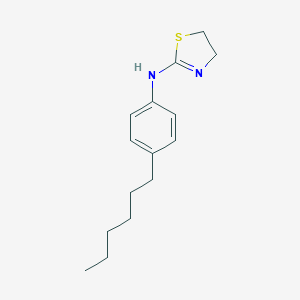
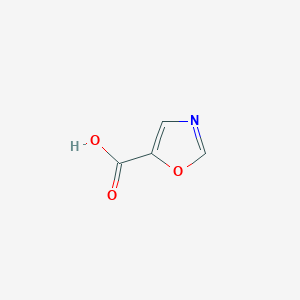
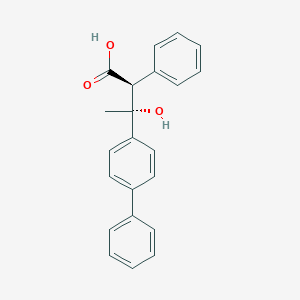
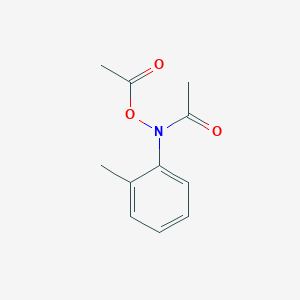
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
